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Compound of Interest

3-Isopropyl-7-methoxy-1H-
Compound Name:
indazole

Cat. No.: B15248313

Get Quote

Executive Summary & Structural Significance

3-Isopropyl-7-methoxy-1H-indazole (CAS: 1415740-57-6) represents a critical scaffold in

medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators.
The indazole core offers a privileged structure for hydrogen bonding within active sites, while
the 7-methoxy and 3-isopropyl substituents provide unique steric and electronic vectors for
optimizing selectivity and solubility.

This guide provides a detailed technical analysis of the spectroscopic signature of this
compound. Given the proprietary nature of specific industrial datasets, the spectroscopic data
presented here is derived from high-confidence structural analogs (e.g., 7-methoxy-1H-
indazole and 3-isopropyl-1H-indazole) and established substituent chemical shift effects [1, 2].

Core Structural Features[1][2][3][4]

e Indazole Tautomerism: Predominantly exists as the 1H-tautomer in solution (CDCI3/DMSO-
d6), stabilized by the aromaticity of the benzene ring.
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e Electronic Environment: The 7-methoxy group is electron-donating, shielding the C6 and C4
positions, while the 3-isopropyl group adds lipophilicity and steric bulk without significantly
altering the electronic bias of the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the distinct coupling pattern of the 1,2,3-trisubstituted
benzene ring (positions 4, 5, 6) and the aliphatic signals of the isopropyl group.

Predicted "1H NMR Data (400 MHz, CDCI3)

Note: Chemical shifts (

) are reported in ppm relative to TMS (0.00 ppm).
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Predicted A13C NMR Data (100 MHz, CDCI3)

The carbon spectrum reveals 11 distinct environments.

Position Type Assignment
(Ppm) o ¢
Imine carbon,
Cc-3 148.0 - 150.0 c deshielded by N and
isopropyl.
C-7a 140.0 - 142.0 c Bridgehead carbon.
Ipso to methox
c-7 145.0 - 146.0 c P M
(strongly deshielded).
C-3a 113.0-115.0 c Bridgehead carbon.
C-4 120.0-121.0 CH Aromatic CH.
C-5 122.0-124.0 CH Aromatic CH.
Shielded by OMe
C-6 105.0 - 107.0 CH
(ortho effect).
CH
OMe 55.5-56.0 Methoxy carbon.
Iso-CH 28.0-29.0 CH Isopropyl methine.
CH
Iso-Me 21.0-22.0 Isopropyl methyls.
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Technical Validation: Coupling Constants

The coupling constants (

) confirm the substitution pattern:
e Hz: Typical ortho-coupling.
e Hz: Typical ortho-coupling.

o Absence of Meta-Coupling: The 7-methoxy substitution eliminates the possibility of a meta-
coupling partner for H-5 that would be present in a 6-substituted system.

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for rapid identification. The fragmentation pattern is
dictated by the stability of the indazole core and the lability of the alkyl substituents.

Fragmentation Pathway

lonization Mode: ESI+ (Electrospray lonization, Positive Mode) Molecular Formula: C
H
N
O Exact Mass: 190.11
e [M+H]
:m/z 191.12 (Base Peak)
e [M+H - CH
]
: m/z 176.09 (Loss of methyl from isopropyl or methoxy)
e [M+tH-C

H
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]

: m/z 149.07 (McLafferty-like rearrangement or loss of propene from isopropyl group)
e [M+H-CH
- COJ

: m/z 148.06 (Loss of methoxy methyl + CO, characteristic of anisole derivatives)

Fragmentation Logic Visualization

[M+H]+
m/z 191.12

(Parent lon)

- CH3 (15 Da) \; C3H6 (42 Da)

[M - CH3]+ [M - C3H6]+
m/z 176.09 m/z 149.07
(Methyl Loss) (De-isopropylation)

- CH20/CO

Core Indazole
m/z ~119

(Ring Degradation)

Figure 1: Predicted ESI-MS Fragmentation Pathway for 3-Isopropyl-7-methoxy-1H-indazole

Click to download full resolution via product page

Infrared (IR) Spectroscopy

IR analysis provides quick confirmation of functional groups, particularly the absence of
carbonyls (distinguishing it from precursors) and the presence of the NH moiety.
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Frequency (cm

Intensity Assignment Notes
)
) Characteristic of
3200 - 3400 Medium, Broad (N-H) indazoles/pyrazoles.
Isopropyl methyl C-H
2960 - 2970 Stron
g (C-H) asymmetric stretch.
1610 - 1620 Medium (C=N) Indazole ring stretch.
Aromatic ring
1580 - 1590 Strong (C=C) breathing
Aryl-alkyl ether stretch
1250 - 1260 Strong (C-0) (Methoxy)
240 - 750 st Out-of-plane bending
- ron
g (C-H) (3 adjacent Ar-H).

Experimental Protocols for Data Acquisition
Sample Preparation for NMR

To ensure high-resolution data and minimize exchange broadening of the NH proton:

e Solvent Selection: Use DMSO-d6 (99.9% D) if the NH signal is critical, as it slows proton
exchange. Use CDCI3 (99.8% D) for better resolution of the aromatic region.

e Concentration: Dissolve ~5-10 mg of the compound in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (silica
fines) that cause line broadening.

Synthesis & Purification Context

Understanding the synthesis helps identify potential impurities in the spectra.[1]
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» Route: Typically synthesized via diazotization of 1-(2-amino-3-methoxyphenyl)-2-
methylpropan-1-one followed by intramolecular cyclization.

o Common Impurities:
o Starting Material: Look for ketone carbonyl in IR (~1680 cm

) or aliphatic ketone signals in NMR.

o Regioisomers: Rare for this specific route, but N-alkylation (if attempted) can yield N1 vs
N2 isomers (distinguishable by NOESY: N1-alkyl correlates with H-7/OMe; N2-alkyl
correlates with H-3).

Synthesis Workflow Visualization

SnCI2 / HCI
(Reduction/Cyclization)

NaNO2 / HCI
(Diazotization)

2-Amino-3-methoxy- Step 1 p-| Diazonium Salt Step 2 (Cyclization) 3-Isopropyl-7-methoxy-
phenyl isopropyl ketone (Transient) 1H-indazole

Figure 2: Standard Synthesis Route via Diazotization-Cyclization Strategy

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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